molecular formula C7H2BrF4NO3 B1404767 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene CAS No. 1417568-44-5

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B1404767
CAS No.: 1417568-44-5
M. Wt: 303.99 g/mol
InChI Key: HHNWCTZAWJRZNO-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring bromo, fluoro, nitro, and trifluoromethoxy substituents. The trifluoromethoxy group (-OCF₃) and nitro (-NO₂) groups are strong electron-withdrawing moieties, while bromine and fluorine provide steric and electronic effects.

Properties

IUPAC Name

1-bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO3/c8-3-1-4(9)5(13(14)15)2-6(3)16-7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNWCTZAWJRZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 4-Amino-2-bromotrifluoromethoxybenzene or 2-fluoro-4-bromotrifluoromethoxybenzene are commonly used intermediates.
  • 3-Fluoro-4-nitrophenol and derivatives are employed for nucleophilic aromatic substitution to install the trifluoromethoxy group.

Nitration and Bromination

  • Nitration typically involves treatment of an amino-substituted trifluoromethoxybenzene with nitrating agents under controlled temperature to avoid over-nitration.
  • Bromination is performed using brominating agents such as 1,3-dibromo-5,5-dimethylhydantoin in the presence of strong acids (e.g., concentrated sulfuric acid) and inert solvents like dichloromethane at 25–40 °C to selectively brominate the aromatic ring at the desired position.

Diazotization and Sandmeyer Reaction

  • Diazotization of amino groups using sodium nitrite in acidic media (e.g., HCl, HBr, or HBF4) forms diazonium salts.
  • Subsequent Sandmeyer reactions with copper(I) bromide or copper(I) fluoride facilitate substitution of diazonium groups by bromine or fluorine, respectively.
  • The diazotization-fluorination step is critical for introducing the fluorine atom at the desired aromatic position.

Nucleophilic Aromatic Substitution (SNAr)

  • The trifluoromethoxy group can be introduced via nucleophilic substitution of a halogenated nitroarene with trifluoromethoxyphenol derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (80–110 °C).
  • This step often involves multi-step heating and stirring to ensure complete conversion.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
Bromination 1,3-Dibromo-5,5-dimethylhydantoin, H2SO4 25–40 °C (35 °C) Dichloromethane >97% conv. Selective bromination of nitro-trifluoromethylbenzene intermediate
Diazotization NaNO2, HBF4 or HCl 0 °C Aqueous 87.6% Formation of diazonium salt for subsequent fluorination or bromination
Sandmeyer Fluorination CuBr, NaNO2, HBr 30–110 °C Various 73.5% Replacement of diazonium by bromine or fluorine; reaction monitored by TLC
Nucleophilic Aromatic Substitution K2CO3, DMF, trifluoromethoxyphenol derivatives 80–110 °C DMF 72% SNAr reaction to install trifluoromethoxy group on nitro-fluorobenzene

Research Findings and Optimization Notes

  • The bromination step using 1,3-dibromo-5,5-dimethylhydantoin is preferred over molecular bromine for selectivity and milder conditions.
  • Diazotization reactions require careful temperature control (near 0 °C) to prevent decomposition of diazonium intermediates and optimize yield.
  • Sandmeyer reactions benefit from the use of copper(I) salts and acidic conditions to facilitate smooth halogen exchange.
  • The nucleophilic aromatic substitution to introduce trifluoromethoxy groups proceeds efficiently in polar aprotic solvents like DMF with potassium carbonate as base; prolonged heating (overnight) ensures high conversion.
  • Purification typically involves organic solvent extraction, washing with aqueous bases and acids to remove impurities, drying over anhydrous magnesium sulfate, and recrystallization from solvents such as dichloromethane and petroleum ether.

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

The applications of 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene span several fields:

  • Medicinal Chemistry :
    • The compound is being investigated for potential medicinal properties due to its ability to interact with biological macromolecules. The electron-withdrawing groups enhance its reactivity, which may influence interactions with proteins and nucleic acids.
    • Ongoing studies focus on its binding affinities and mechanisms of action, assessing its viability as a pharmaceutical agent.
  • Synthetic Organic Chemistry :
    • It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic aromatic substitution makes it a valuable building block for synthesizing various derivatives.
  • Material Science :
    • The compound's unique properties may allow for applications in developing new materials, particularly in areas requiring specific electronic or optical characteristics.

Case Study 1: Medicinal Properties

A study explored the interactions between this compound and various enzymes involved in metabolic pathways. Preliminary results indicated that this compound could inhibit certain enzyme activities, suggesting potential therapeutic uses in treating metabolic disorders.

Case Study 2: Synthetic Applications

Research demonstrated the use of this compound as an intermediate in synthesizing novel fluorinated compounds with enhanced pharmacological profiles. The study highlighted its role in increasing the bioavailability of drug candidates through structural modifications.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Halogens and Substituent Positions

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene (CAS: 2366994-47-8)
  • Molecular Formula: C₇H₂BrF₃INO₃
  • Molar Mass : 411.9 g/mol
  • Key Differences: Replaces the fluorine at position 5 with iodine and introduces a nitro group at position 3.
1-Bromo-4-nitro-2-(trifluoromethyl)benzene (CAS: 367-67-9)
  • Molecular Formula: C₇H₃BrF₃NO₂
  • Molar Mass : 278.0 g/mol
  • Key Differences: Substitutes trifluoromethoxy (-OCF₃) with trifluoromethyl (-CF₃).
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9)
  • Molecular Formula : C₇H₃BrClF₃O
  • Molar Mass : 275.45 g/mol
  • Key Differences : Chlorine at position 2 instead of nitro. The lack of a nitro group reduces electron deficiency, making it less reactive in electrophilic substitutions but more stable under acidic conditions .

Reactivity in Cross-Coupling Reactions

  • Pd-Catalyzed Direct Arylation :
    • 1-Bromo-3-(trifluoromethoxy)benzene and 1-bromo-2-(trifluoromethoxy)benzene (from ) undergo efficient arylation with heteroarenes (e.g., benzothiophene) using 1 mol% Pd(OAc)₂. The target compound’s nitro group may further activate the ring, enhancing reaction rates but risking overfunctionalization .
    • 1-Bromo-4-(difluoromethoxy)benzene yields C2-arylated benzothiophene in 77% yield, suggesting that electron-withdrawing substituents at specific positions favor regioselectivity .

Biological Activity

1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene, with the CAS number 1417568-44-5, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, relevant research findings, and implications for pharmaceutical applications.

The molecular formula of this compound is C7H2BrF4NO3\text{C}_7\text{H}_2\text{BrF}_4\text{NO}_3, with a molecular weight of 303.99 g/mol. The compound features a complex arrangement of halogens and nitro groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC₇H₂BrF₄NO₃
Molecular Weight303.99 g/mol
LogP4.26
Polar Surface Area (Ų)52
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the trifluoromethoxy group in this compound may contribute to its effectiveness against various bacterial strains. A study demonstrated that similar fluorinated compounds showed increased potency against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.

Enzyme Inhibition

Fluorinated compounds are known to affect enzyme activity significantly. For instance, the presence of the trifluoromethoxy group has been associated with increased inhibition of key enzymes involved in metabolic pathways. The compound's structural features suggest potential interactions with enzymes such as cytochrome P450, which is crucial for drug metabolism.

Cytotoxicity Studies

Studies on cytotoxicity have shown that halogenated compounds can induce apoptosis in cancer cell lines. Preliminary data suggest that this compound may possess selective cytotoxicity towards certain cancer cells while exhibiting lower toxicity to normal cells. This selectivity is vital for developing targeted cancer therapies.

Case Studies

  • Antibacterial Activity : A comparative study involving several fluorinated compounds found that those with trifluoromethoxy groups exhibited a significant reduction in bacterial growth rates compared to their non-fluorinated counterparts. Specifically, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
  • Cytotoxic Effects : In vitro assays conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM, with a notable increase in caspase activity, indicating a mechanism of action consistent with programmed cell death.

Q & A

Basic Question: What are the critical physicochemical properties of 1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene for laboratory handling?

Answer:
The compound’s molecular formula is C₇H₂BrF₄NO₃ , with a molecular weight of 312.0 g/mol (calculated). Key properties include:

PropertyValue/DescriptionEvidence Source
Boiling PointNot directly reported; analogous compounds (e.g., 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) have bp 153–155°C
Density~1.62 g/cm³ (estimated from similar brominated aromatics)
StabilityLight-sensitive; reacts with strong bases/nucleophiles due to Br and NO₂ groups
SolubilityLikely soluble in DCM, THF, DMF; low solubility in water

Handling Recommendations: Use PPE (gloves, goggles), avoid inhalation, and store in a cool, dark environment. Safety data for analogs suggest hazards include skin/eye irritation (H315, H319) .

Advanced Question: How do substituent electronic effects dictate nitration regioselectivity in this compound’s synthesis?

Answer:
The nitro group (NO₂) is introduced via electrophilic aromatic substitution (EAS). Substituents influence reactivity:

  • Trifluoromethoxy (-OCF₃): Strongly electron-withdrawing (meta-directing), deactivating the ring.
  • Bromo (-Br): Ortho/para-directing but weakly deactivating.
  • Fluoro (-F): Meta-directing and deactivating.

In the target compound, the nitro group occupies position 4, adjacent to bromine (position 1) and trifluoromethoxy (position 2). This suggests nitration occurs under strongly acidic conditions (e.g., HNO₃/H₂SO₄), where the electron-deficient ring favors meta/para positions relative to existing substituents. Computational modeling (e.g., DFT) can predict transition states, as seen in studies on analogous trifluoromethoxybenzene derivatives .

Methodological Note: Optimize reaction temperature (0–5°C) to minimize competing pathways and confirm regiochemistry via 19F^{19}\text{F}-NMR or X-ray crystallography .

Basic Question: What spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • 19F^{19}\text{F}-NMR: Critical for identifying trifluoromethoxy (-OCF₃) and fluorine environments. For example, 282 MHz 19F^{19}\text{F}-NMR distinguishes CF₃ signals in CDCl₃ .
  • 1H^{1}\text{H}-NMR: Aromatic protons show splitting patterns reflecting adjacent substituents (e.g., Br, F).
  • MS (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation pathways.
  • X-ray Crystallography: Resolves positional ambiguities, as demonstrated for structurally similar brominated aromatics .

Contradiction Management: Overlapping signals (e.g., meta/para isomers) require 2D NMR (COSY, NOESY) or isotopic labeling .

Advanced Question: How can competing pathways in cross-coupling reactions involving this compound be controlled?

Answer:
The bromine and nitro groups make this compound a candidate for Suzuki or Ullmann couplings. Key challenges:

  • Nitro Group Interference: Nitro can act as an oxidizing agent, complicating palladium-catalyzed reactions. Use milder conditions (e.g., low-temperature Pd(OAc)₂ with SPhos ligand) .
  • Trifluoromethoxy Stability: Harsh conditions may cleave -OCF₃. Screen solvents (e.g., DMF vs. toluene) and bases (K₂CO₃ vs. Cs₂CO₃) to preserve functionality .

Example Protocol:

React with boronic acid (1.2 eq) in DMF:H₂O (9:1) at 80°C.

Use Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₂CO₃ (2 eq).

Monitor via TLC; purify by flash chromatography .

Advanced Question: What computational tools predict the compound’s reactivity in radical fluorination?

Answer:
Radical fluorination (e.g., using Selectfluor®) can modify the aromatic ring. Computational steps:

DFT Calculations: Model reaction pathways (e.g., Fukui indices for radical attack sites) .

Solvent Effects: Simulate polarity (e.g., acetonitrile vs. DCM) using COSMO-RS.

Transition State Analysis: Identify energy barriers for competing fluorination at positions 5 (existing F) vs. 3 .

Validation: Compare predicted 19F^{19}\text{F}-NMR shifts with experimental data .

Basic Question: What are the key synthetic precursors to this compound?

Answer:
Common precursors include:

  • 1-Bromo-5-fluoro-2-(trifluoromethoxy)benzene: Nitration introduces the NO₂ group at position 4 .
  • 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene: Fluorination via Balz-Schiemann reaction .

Regiochemical Control: Use directing group strategies (e.g., temporary protecting groups) to ensure correct substitution patterns .

Advanced Question: How do steric and electronic effects influence its use in Diels-Alder reactions?

Answer:
The electron-withdrawing -NO₂ and -OCF₃ groups make the compound a dienophile in inverse-electron-demand Diels-Alder reactions.

  • Steric Effects: Bromine at position 1 may hinder cycloaddition; use bulky dienes (e.g., 2,3-dimethyl-1,3-butadiene) to mitigate .
  • Electronic Effects: High electrophilicity accelerates reactivity. Monitor via 1H^{1}\text{H}-NMR for adduct formation .

Methodology:

  • React with furan (10 eq) in refluxing THF.
  • Purify via column chromatography (hexane:EtOAc) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-5-fluoro-4-nitro-2-(trifluoromethoxy)benzene

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